D-ホモシステイン

説明

科学的研究の応用

高血圧管理

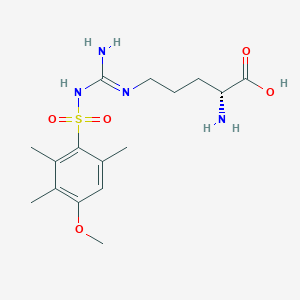

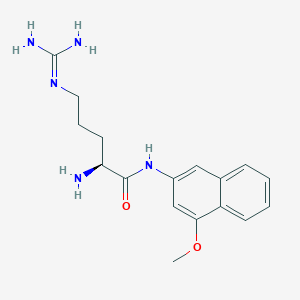

D-ホモシステインは、ビタミンが調節する一炭素メチル化経路の中間体であり、グルタチオン、メチオニン、および一酸化窒素の代謝に影響を与えます {svg_1}. 遺伝子変異または活性型ビタミンB6、B12、葉酸、リボフラビンの体内の貯蔵量の不足によって引き起こされるホモシステインの上昇は、酸化ストレスを示し、一酸化窒素合成の障害と関連しており、中枢神経系における小血管の血管収縮を引き起こします {svg_2}. 高ホモシステインは、高血圧のリスク因子でもあります {svg_3}.

心臓血管疾患の予防

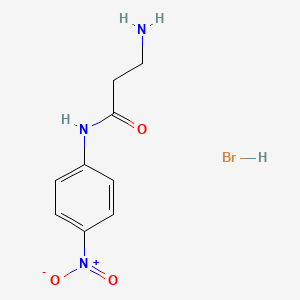

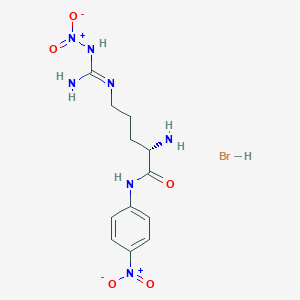

ホモシステイン代謝は、メチオニンの利用可能性、タンパク質の恒常性、およびDNAメチル化の調節に不可欠です {svg_4}. ホモシステイン代謝の障害により、血漿中のホモシステイン濃度が上昇(高ホモシステイン血症)すると、フリーラジカルの過剰産生、酸化ストレスの誘発、ミトコンドリアの障害、全身の炎症、および冠動脈疾患、アテローム性動脈硬化症、心筋梗塞、虚血性脳卒中、血栓症イベントのリスクの増加につながります {svg_5}.

癌の発症と進行

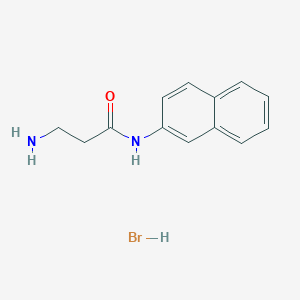

高ホモシステイン血症は、癌の発症と進行と関連しています {svg_6}. ホモシステインの代謝経路は、体外診断、予測医療アプローチ、費用対効果の高い予防措置、および一次、二次、三次医療における個別化された患者プロファイルに合わせて最適化された治療法のための特定のターゲットとみなされています {svg_7}.

神経変性疾患

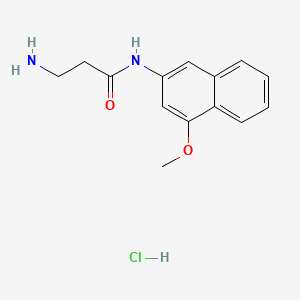

ホモシステインレベルの上昇は、神経変性疾患と関連しています {svg_8}. ホモシステイン代謝は、メチオニンの利用可能性、タンパク質の恒常性、およびDNAメチル化の調節に不可欠であり、ポストゲノムおよびエピジェネティックな調節メカニズムにおける主要な経路を示しています {svg_9}.

骨粗鬆症

高ホモシステイン血症は、骨粗鬆症と関連しています {svg_10}. ホモシステインの代謝経路は、体外診断、予測医療アプローチ、費用対効果の高い予防措置、および一次、二次、三次医療における個別化された患者プロファイルに合わせて最適化された治療法のための特定のターゲットとみなされています {svg_11}.

妊娠合併症

ホモシステインレベルの上昇は、妊娠合併症と関連しています {svg_12}. ホモシステイン代謝は、メチオニンの利用可能性、タンパク質の恒常性、およびDNAメチル化の調節に不可欠であり、ポストゲノムおよびエピジェネティックな調節メカニズムにおける主要な経路を示しています {svg_13}.

治癒過程の遅延

高ホモシステイン血症は、治癒過程の遅延と関連しています {svg_14}. ホモシステインの代謝経路は、体外診断、予測医療アプローチ、費用対効果の高い予防措置、および一次、二次、三次医療における個別化された患者プロファイルに合わせて最適化された治療法のための特定のターゲットとみなされています {svg_15}.

COVID-19の予後不良

ホモシステインレベルの上昇は、COVID-19の予後不良と関連しています {svg_16}. ホモシステイン代謝は、メチオニンの利用可能性、タンパク質の恒常性、およびDNAメチル化の調節に不可欠であり、ポストゲノムおよびエピジェネティックな調節メカニズムにおける主要な経路を示しています {svg_17}.

Safety and Hazards

作用機序

Target of Action

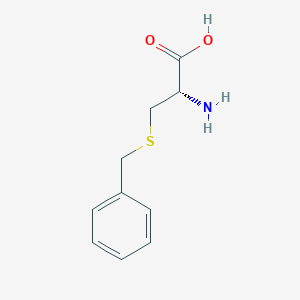

D-Homocystine, also known as Homocysteine, is a thiol-containing amino acid formed by a demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions within the body.

Mode of Action

Biochemical Pathways

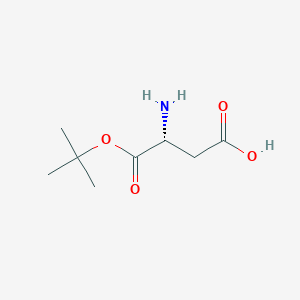

D-Homocystine plays a key role in two major biochemical pathways:

- The remethylation of homocysteine to form methionine .

- The transsulfuration pathway, where it is converted to cysteine .

These pathways are crucial for regulating methionine availability, protein homeostasis, and DNA methylation, thereby playing key roles in post-genomic and epigenetic regulation mechanisms .

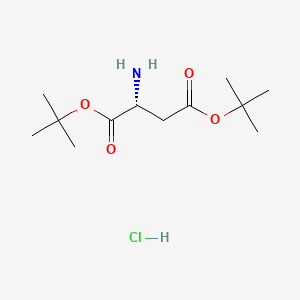

Pharmacokinetics

It is known that the concentration of homocysteine in the body can be influenced by various factors, including genetic factors, diet, lifestyle, and certain medications .

Result of Action

Impaired metabolism of D-Homocystine, leading to elevated concentrations of homocysteine in the blood (hyperhomocysteinemia), is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation . This can increase the risk of various health conditions, including eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes .

特性

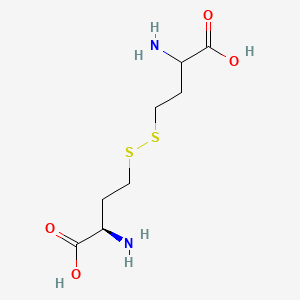

IUPAC Name |

(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209021 | |

| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6027-15-2, 870-93-9 | |

| Record name | (2R,2′R)-4,4′-Dithiobis[2-aminobutanoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocystine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocystine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5T8GG4YC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HOMOCYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R9N4RH5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does D-Homocystine impact the growth of normal and malignant cells in comparison to L-methionine?

A: Research suggests that human embryonic lung fibroblasts can utilize D-Homocystine for growth when L-methionine is unavailable, while certain malignant cells, like human acute lymphoblastic leukemia cells, cannot. [] This difference in metabolic utilization could potentially be exploited in cancer treatment strategies. [] Essentially, normal cells could survive using D-Homocystine as a substitute, while malignant cells, unable to utilize it, would be inhibited. []

Q2: What is the role of S-adenosyl-L-methionine-mediated methylation in monocyte function, and how does D-Homocystine relate to this process?

A: S-adenosyl-L-methionine-mediated methylation is crucial for monocyte chemotaxis, the process by which monocytes are attracted to sites of inflammation. [] While not directly addressed in the provided research, D-Homocystine is closely related to L-Homocystine, which can be converted to S-adenosyl-L-homocysteine. S-adenosyl-L-homocysteine is a known inhibitor of S-adenosyl-L-methionine-mediated methylation reactions. [] Further research is needed to elucidate the specific effects of D-Homocystine on monocyte function and methylation pathways.

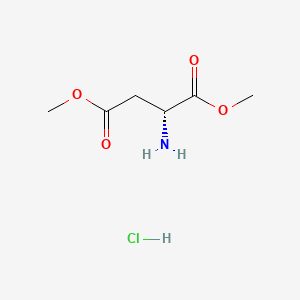

Q3: How can D-Homocystine be used in analytical methods?

A: D-Homocystine can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for determining total homocysteine (tHcy) in plasma. [] Its structural similarity to tHcy allows for accurate quantification while minimizing variations during sample preparation and analysis.

Q4: Can the structure of D-Homocystine be modified to create compounds with different biological activities?

A: Yes, modifications to both the base and amino acid portions of S-aristeromycinyl-L-homocysteine, a carbocyclic nucleoside analog of D-Homocystine, have been shown to affect its inhibitory activity against various S-adenosyl-L-methionine-dependent methyltransferases. [] This suggests that similar structural modifications to D-Homocystine could potentially lead to the development of novel compounds with tailored biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。